![molecular formula C15H27N3O2 B2993471 (E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-54-0](/img/structure/B2993471.png)
(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as A-84543 and is a potent opioid receptor agonist.
Mechanism Of Action
A-84543 acts as an agonist on the mu-opioid and delta-opioid receptors, leading to the activation of downstream signaling pathways. This activation results in the inhibition of neurotransmitter release, leading to analgesic effects and a reduction in stress and anxiety. A-84543 has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Biochemical and Physiological Effects
A-84543 has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. This compound has also been found to have anxiolytic effects, reducing stress and anxiety in animal models. A-84543 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using A-84543 in lab experiments is its high affinity for the mu-opioid and delta-opioid receptors, making it a potent agonist. However, one limitation is that A-84543 is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body.
Future Directions
Future research on A-84543 could focus on its potential applications in the treatment of chronic pain and inflammatory conditions. Further studies could also investigate the mechanisms underlying the anxiolytic effects of A-84543 and its potential as a treatment for anxiety disorders. Additionally, research could explore the potential of A-84543 as a tool for studying the opioid receptor system and its role in various physiological processes.
Conclusion
In conclusion, A-84543 is a potent opioid receptor agonist that has potential applications in various fields of scientific research. Its high affinity for the mu-opioid and delta-opioid receptors makes it a useful tool for studying the opioid receptor system and its role in various physiological processes. Further research on A-84543 could lead to the development of new treatments for chronic pain, anxiety disorders, and inflammatory conditions.
Synthesis Methods
The synthesis of A-84543 involves the reaction of N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of A-84543, which can be purified using various methods such as column chromatography.
Scientific Research Applications
A-84543 is primarily used in scientific research to study the opioid receptor system. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and reward pathways. A-84543 has also been found to have agonistic effects on the delta-opioid receptor, which is involved in mood regulation and stress response.
properties
IUPAC Name |
(E)-N-[2-(1-acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-13(19)18-11-7-14(8-12-18)6-9-16-15(20)5-4-10-17(2)3/h4-5,14H,6-12H2,1-3H3,(H,16,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRVYSVQOSNER-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)CCNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide |
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